(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride
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Overview
Description
(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride is a chiral primary amine compound It is characterized by the presence of an aminoethyl group attached to a methylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride typically involves the asymmetric reduction of the corresponding ketone or imine precursor. One common method is the use of engineered transaminase enzymes, which can convert substrates like 3’-hydroxyacetophenone to the desired chiral amine with high enantiomeric excess and conversion rates . Another approach involves direct catalytic asymmetric synthesis using chemocatalysts that facilitate the transformation of pre-prepared or in situ formed NH imines .
Industrial Production Methods
Industrial production of this compound often employs scalable and atom-economical routes. These methods include the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . These processes are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, secondary or tertiary amines, and halogenated or nitrated aromatic compounds. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups to form chiral amines . Additionally, it can participate in various biochemical pathways, influencing the synthesis and metabolism of other compounds.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(1-Aminoethyl)-4-fluoroaniline dihydrochloride
- (S)-3-(1-Aminoethyl)-phenol
- (S)-1-Amino-1-phenylpropane
Uniqueness
(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride is unique due to its specific structural configuration and the presence of both aminoethyl and methylaniline groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficiency in catalytic and synthetic processes .
Properties
IUPAC Name |
5-[(1S)-1-aminoethyl]-2-methylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-6-3-4-8(7(2)10)5-9(6)11;;/h3-5,7H,10-11H2,1-2H3;2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIWTRNBZQUMAG-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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